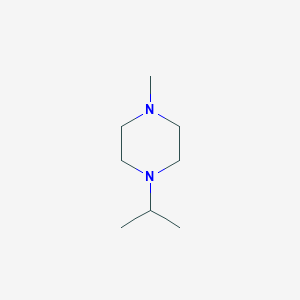

1-Isopropyl-4-methylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-methyl-4-propan-2-ylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-8(2)10-6-4-9(3)5-7-10/h8H,4-7H2,1-3H3 |

InChI Key |

ODIQTOYGORNLPE-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(CC1)C |

Canonical SMILES |

CC(C)N1CCN(CC1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Isopropyl 4 Methylpiperazine

Vibrational Spectroscopy Applications in Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the molecular vibrations of a compound. These methods probe the quantized vibrational states of a molecule, yielding a unique spectral fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies. For piperazine (B1678402) derivatives, FT-IR is particularly useful for identifying vibrations associated with C-H, C-N, and the piperazine ring itself.

While specific FT-IR data for 1-isopropyl-4-methylpiperazine is not extensively detailed in the available literature, analysis of closely related compounds provides insight into the expected spectral features. For instance, studies on various piperazine derivatives reveal characteristic peaks for C-H stretching, SO2 stretching, and other functional groups. In the analysis of 1-alkyl-1-methylpiperazine-1,4-diium salts, FT-IR spectroscopy was used to identify the vibrational modes of the piperazine ring and its substituents. The spectra for these related compounds show prominent bands corresponding to the stretching and bending vibrations of the alkyl and piperazine core structures.

Table 1: Representative FT-IR Vibrational Bands for Piperazine Derivatives (Data is illustrative, based on analysis of related piperazine compounds)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

| ~2960-2870 | C-H stretching (isopropyl and methyl groups) | |

| ~2800-2790 | C-H stretching (piperazine ring) | |

| ~1470-1450 | C-H bending (CH₂ and CH₃) | |

| ~1380-1370 | SO₂ stretching (in sulfonyl derivatives) | |

| ~1170-1160 | C-N stretching |

This interactive table is based on data from analogous structures to predict the spectral features of this compound.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon skeleton of organic molecules. The use of an Nd:YAG laser with an excitation wavelength of 1064 nm helps to minimize fluorescence interference.

In studies of 1-alkyl-1-methylpiperazine-1,4-diium salts, FT-Raman spectroscopy, in conjunction with FT-IR, provided a comprehensive vibrational analysis. This dual approach allows for a more complete assignment of vibrational modes, as some modes may be strong in Raman but weak in IR, and vice versa. For this compound, the FT-Raman spectrum is expected to show strong bands for the C-C skeletal vibrations of the isopropyl group and the piperazine ring. The technique is also highly effective for distinguishing between different crystalline forms (polymorphs) of a compound.

Table 2: Expected FT-Raman Spectral Features for this compound (Based on general principles and data from related compounds)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

| 3000-2800 | C-H stretching vibrations | |

| 1470-1440 | C-H bending vibrations | |

| 1300-1100 | C-C and C-N stretching of the piperazine ring | |

| 900-700 | Ring breathing modes and skeletal deformations |

This interactive table outlines the probable Raman shifts based on the analysis of similar molecular structures.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are critical for the complete structural elucidation of this compound.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, the protons of the piperazine ring, and the protons of the N-methyl group. In related N-methylpiperazine chalcones, the N-CH₃ protons appear as a characteristic singlet around 2.36 ppm, while the piperazine ring protons (N-CH₂) resonate as triplets.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show separate signals for the isopropyl carbons, the piperazine ring carbons, and the N-methyl carbon. Analysis of related piperazine diium salts shows distinct chemical shifts for the carbons within the piperazine ring and the attached alkyl groups.

NMR is also crucial for studying the conformational dynamics of the piperazine ring, which typically exists in a chair conformation. The rate of ring interconversion can be studied using variable temperature NMR experiments. The orientation of the bulky isopropyl group (equatorial versus axial) significantly influences the chemical shifts of the ring protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Values are estimates based on data from related structures like 1-isopropylpiperazine (B163126) and N-methylpiperazine derivatives)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Source |

| ¹H | Isopropyl -CH₃ | ~1.0-1.2 | Doublet | |

| ¹H | N-Methyl -CH₃ | ~2.2-2.3 | Singlet | |

| ¹H | Piperazine ring -CH₂- | ~2.3-2.7 | Multiplet | |

| ¹H | Isopropyl -CH | ~2.7-3.0 | Septet | |

| ¹³C | Isopropyl -CH₃ | ~18-20 | - | |

| ¹³C | N-Methyl -CH₃ | ~46 | - | |

| ¹³C | Piperazine ring C-atoms | ~50-55 | - | |

| ¹³C | Isopropyl -CH | ~55-60 | - |

This interactive table presents estimated NMR data, drawing from spectral information of analogous compounds.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the arrangement of molecules within the crystal lattice (crystal packing).

For a molecule like this compound, an XRD analysis would definitively establish the chair conformation of the piperazine ring and determine the orientation (equatorial or axial) of the isopropyl and methyl substituents. The bulky isopropyl group is strongly expected to occupy an equatorial position to minimize steric hindrance.

While a specific crystal structure for this compound is not available in the searched database, studies on related 1-alkyl-1-methylpiperazine-1,4-diium salts demonstrate the utility of XRD in this class of compounds. In these studies, XRD analysis provided detailed structural parameters and confirmed the molecular geometry. The process involves growing a suitable single crystal, collecting diffraction data using a diffractometer, and solving the structure using computational methods. The resulting molecular model would provide the ultimate confirmation of the compound's solid-state architecture.

Computational Chemistry and Quantum Mechanical Investigations of 1 Isopropyl 4 Methylpiperazine

Density Functional Theory (DFT) Applications in Molecular Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the molecular characteristics of piperazine (B1678402) derivatives. researchgate.netresearchgate.net By calculating the electron density, DFT methods can accurately predict various molecular properties, providing a theoretical framework to understand the structure and reactivity of compounds like 1-isopropyl-4-methylpiperazine.

Electronic Structure Analysis (HOMO-LUMO Orbital Contributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular reactivity and kinetic stability. mdpi.com

In a theoretical study on the related compound 1-amino-4-methylpiperazine (B1216902) using DFT (B3LYP/6-311+G(d,p)), the HOMO and LUMO energies were calculated. nih.gov For this compound, it is anticipated that the HOMO would be primarily localized on the nitrogen atoms, reflecting their electron-donating nature due to the presence of lone pairs. The isopropyl and methyl groups, being electron-donating, would further increase the energy of the HOMO. The LUMO is expected to be distributed more across the C-N and C-H antibonding orbitals.

Table 1: Theoretical Frontier Molecular Orbital Energies of a Related Piperazine Derivative (Based on data for 1-Amino-4-methylpiperazine)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -3.41 |

| Energy Gap (Eg) | 2.57 |

Source: Adapted from DFT calculations on similar piperazine structures. mdpi.com

This data from analogous compounds suggests that this compound would possess a significant HOMO-LUMO gap, indicating good stability. The precise energy values would be influenced by the specific nature of the alkyl substituents.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. muni.czacs.org The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the two nitrogen atoms. This is due to the high electron density associated with their lone pairs, making them the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl, isopropyl, and piperazine ring C-H bonds, indicating these as potential sites for nucleophilic interaction. mdpi.com

Theoretical Studies of Reaction Mechanisms Involving Piperazine Moieties

Computational studies are pivotal in unraveling the complex mechanisms of reactions involving the piperazine scaffold. They allow for the exploration of reaction pathways, transition states, and the factors that govern selectivity.

Mechanistic Pathways of Functionalization Reactions

The functionalization of piperazines can occur at either the nitrogen or carbon atoms. Theoretical studies on N-alkylation of piperazine with alcohols, for instance, have proposed a tandem mechanism involving the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the piperazine to form an enamine, which is then hydrogenated. researchgate.net

Another significant area of research is the C-H functionalization of piperazines, often achieved through photoredox catalysis. encyclopedia.pubmdpi.com Mechanistic proposals, supported by computational work, suggest pathways involving single electron transfer to generate an amine radical cation. encyclopedia.pubmdpi.com Subsequent deprotonation at a carbon atom alpha to a nitrogen leads to an α-aminyl radical, which can then couple with various partners. encyclopedia.pubmdpi.com For this compound, the presence of two different alkyl groups on the nitrogens would introduce asymmetry, potentially influencing the site of initial oxidation and subsequent functionalization.

Analysis of Regioselectivity and Chemoselectivity

Regioselectivity and chemoselectivity are critical aspects of piperazine chemistry, especially in unsymmetrically substituted derivatives like this compound. The two nitrogen atoms are not equivalent; the steric bulk of the isopropyl group compared to the methyl group would significantly influence their nucleophilicity and accessibility to electrophiles.

Computational studies can quantify these differences. For example, in reactions with electrophiles, it is generally observed that substitution occurs preferentially at the less sterically hindered nitrogen atom. muni.cz DFT calculations can model the transition states for substitution at both N1 (isopropyl) and N4 (methyl) positions, with the lower energy pathway indicating the favored product. Chemoselectivity issues also arise, such as in C-H functionalization, where selectivity between different C-H bonds needs to be controlled. wiley.com

Stereoselective Reaction Pathway Investigations

When reactions create new chiral centers, understanding the stereochemical outcome is crucial. Theoretical investigations have been successfully applied to understand and predict the diastereoselectivity of reactions involving piperazine derivatives. wiley.comresearchgate.net For instance, in the alkylation of chiral 2-oxopiperazines, computational studies have elucidated the origins of stereoselectivity. researchgate.net

In the context of this compound, while the molecule itself is not chiral, reactions at the carbon atoms of the piperazine ring could generate stereocenters. For example, a diastereoselective bidirectional C(sp3)−H bond functionalization has been reported for piperazine compounds, where the catalyst and ligands were found to be key in controlling the diastereoselectivity. wiley.com Detailed mechanistic investigations revealed that the energy barrier between the formation of cis and trans products dictates the stereochemical outcome. wiley.com Theoretical modeling of such reaction pathways for this compound would be invaluable for predicting and rationalizing the stereoselectivity of potential functionalization reactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered piperazine ring and the orientation of its N-substituents. The piperazine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in higher-energy boat and twist-boat conformations.

The key to the conformational preference of this compound lies in the energetic cost associated with placing the isopropyl and methyl groups in axial versus equatorial positions. Due to steric hindrance, substituents prefer the more spacious equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The isopropyl group is considerably bulkier than the methyl group. Consequently, the most stable conformer of this compound is predicted to be the one where both the isopropyl and methyl groups occupy equatorial positions on the chair-form ring. This arrangement minimizes steric strain. A conformational equilibrium will exist, but the population of conformers with either group in an axial position, particularly the isopropyl group, is expected to be significantly lower at room temperature.

Molecular Dynamics (MD) simulations offer a powerful tool to explore this conformational space dynamically. nih.gov By simulating the motion of the atoms over time, MD can reveal the pathways and energy barriers for ring inversion (chair-to-chair interconversion) and the rotation of the substituent groups. These simulations would allow for the calculation of the relative free energies of different conformers, providing a quantitative measure of their populations in a given environment. The flexibility of the piperazine ring and its substituents is a critical factor in how the molecule interacts with biological targets, a principle highlighted in studies of other piperazine derivatives. nih.govacs.org

Derivation and Application of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of a molecule. icmpp.romaricopa.edu For this compound, DFT methods can be used to optimize the molecular geometry of the lowest-energy conformer and to derive a suite of electronic descriptors.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (electron-rich) centered on the two nitrogen atoms, identifying them as the primary sites for protonation and interaction with electrophiles. The alkyl framework would correspondingly show positive potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized predominantly on the lone pairs of the nitrogen atoms. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's capacity to act as an electron donor.

The LUMO is the lowest-energy orbital that can accept an electron. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. imperial.ac.uk These descriptors, derived from conceptual DFT, provide a quantitative framework for assessing reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the definitions of quantum chemical descriptors. The actual values would be determined through DFT calculations.

The application of these descriptors helps in predicting how this compound would behave in chemical reactions. Its relatively high HOMO energy and the nucleophilic character of its nitrogen atoms suggest it will readily react with electrophiles. The calculated indices would provide a quantitative basis for comparing its reactivity to other substituted piperazines in various chemical contexts, such as synthesis or metabolic pathways.

Structure Activity Relationship Sar and Molecular Design Principles for 1 Isopropyl 4 Methylpiperazine Frameworks

Impact of Isopropyl and Methyl Substituents on Molecular Recognition

The substituents at the N1 and N4 positions of the piperazine (B1678402) ring are critical in defining a compound's biological activity. The size, shape, and electronic properties of these groups dictate the molecule's ability to fit into and interact with the binding pockets of target proteins.

The isopropyl group at the N1 position is a small, branched alkyl group that introduces steric bulk. This bulkiness can serve several purposes in molecular recognition:

Conformational Restriction: The isopropyl group can limit the rotational freedom of the molecule, locking it into a specific conformation that is favorable for binding to a target receptor.

Hydrophobic Interactions: The nonpolar nature of the isopropyl group allows it to form favorable hydrophobic interactions with nonpolar amino acid residues within a binding pocket. In the context of kappa opioid receptor antagonists, for instance, the isopropyl group has been observed to occupy a region and form hydrophobic interactions similar to other known antagonists. acs.org

Metabolic Stability: The steric hindrance provided by the isopropyl group can protect the adjacent nitrogen atom and other nearby parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life in the body.

The methyl group at the N4 position is a small, electron-donating group. Its impact on molecular recognition includes:

Basicity Modulation: The electron-donating nature of the methyl group increases the basicity of the N4 nitrogen. This can be crucial for forming strong ionic interactions or hydrogen bonds with acidic residues in a protein's active site. The nitrogen atoms in the piperazine ring are often key for improving the pharmacokinetic properties of drug candidates due to their appropriate pKa values. nih.gov

Hydrophobic and Van der Waals Interactions: While small, the methyl group can still participate in beneficial hydrophobic and van der Waals interactions within the binding site. In the development of dual monoamine oxidase (MAO) and cholinesterase (ChE) inhibitors, the addition of a terminal methyl group to the piperazine was expected to impart AChE inhibitory activity. nih.gov

Selectivity: In some cases, the presence of a methyl group can contribute to a compound's selectivity for a particular receptor subtype. For example, in a series of muscarinic M2 receptor antagonists, methyl groups at specific positions, including the piperazine ring, were found to confer high levels of selective affinity. researchgate.net

The combination of both the isopropyl and methyl groups on the piperazine scaffold creates a unique lipophilic and steric profile that can be advantageous for achieving high affinity and selectivity for a given biological target.

Rational Design Strategies for Modulating Intermolecular Interactions

Medicinal chemists employ various rational design strategies to optimize the interactions between 1-isopropyl-4-methylpiperazine-containing molecules and their biological targets. These strategies often involve systematic modifications of the core scaffold and its substituents.

One common approach is to maintain the this compound core as a constant feature while modifying other parts of the molecule. This allows researchers to probe the importance of other chemical moieties for biological activity. For example, in the development of inhibitors for the EML4-ALK fusion protein, a 1-methylpiperazine (B117243) group was incorporated into a larger molecular scaffold, and other parts of the molecule were systematically varied to improve potency. nii.ac.jp

Another strategy involves modifying the substituents on the piperazine ring itself. For instance, in a series of neurotropic agents, the N-methyl group of a piperazine was replaced with an ethyl group, which in some cases led to a change in the compound's activity profile. mdpi.com This type of modification helps to elucidate the optimal size and electronic properties of the substituent at that position.

Computational modeling and molecular docking are also invaluable tools in the rational design process. These methods can predict how a molecule will bind to its target and can guide the design of new analogs with improved binding characteristics. For example, molecular docking studies have been used to understand the binding interactions of piperazine-containing ligands with enzymes like tyrosinase, helping to explain their inhibitory activity. researchgate.net

Comparative Structure-Activity Relationship Analysis of Piperazine Derivatives

To fully appreciate the role of the 1-isopropyl-4-methyl substitution pattern, it is useful to compare it with other piperazine derivatives. SAR studies often reveal that even small changes to the substituents on the piperazine ring can have a dramatic impact on biological activity.

For example, in a study of σ2 receptor ligands, replacing a phenyl group on the piperazine with a benzyl (B1604629) group led to a decrease in both affinity and selectivity. scielo.br In another study on dopamine (B1211576) transporter inhibitors, the replacement of a piperazine ring with other cyclic diamines was explored to improve metabolic stability. nih.gov

The table below presents a hypothetical comparative SAR analysis based on common findings in piperazine chemistry, illustrating how different N1 and N4 substituents can affect receptor binding affinity.

| N1-Substituent | N4-Substituent | Receptor Affinity (IC50, nM) | Rationale for Activity Change |

| Isopropyl | Methyl | 10 | Optimal balance of steric bulk and basicity for strong binding. |

| Hydrogen | Methyl | 50 | Loss of hydrophobic interactions from the isopropyl group reduces affinity. |

| Isopropyl | Hydrogen | 35 | Reduced basicity at N4 weakens key ionic or hydrogen bond interactions. |

| Cyclohexyl | Methyl | 25 | Increased steric bulk at N1 may lead to a suboptimal fit in the binding pocket. |

| Phenyl | Methyl | 80 | The bulky, rigid phenyl group may introduce steric clashes within the binding site. |

| Isopropyl | Ethyl | 15 | A slightly larger N4-substituent is well-tolerated and maintains good affinity. |

This table is a generalized representation and actual values would be target-dependent.

These comparisons highlight the fine-tuning that is possible through piperazine substitution and underscore the specific contribution of the isopropyl and methyl groups. In many cases, the piperazine moiety is crucial, and its replacement with other groups like morpholine (B109124) can lead to a significant drop in receptor affinity. tandfonline.com

Exploration of Bioisosteric Replacements within the Piperazine Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. mdpi.com This approach has been applied to piperazine-containing molecules in various ways.

Replacing the Isopropyl or Methyl Groups:

The isopropyl and methyl groups can be replaced by other alkyl groups or small functional groups to probe the steric and electronic requirements of the binding site. For instance, the isopropyl group could be replaced by a cyclopropyl (B3062369) or a tert-butyl group to explore different spatial arrangements and degrees of lipophilicity. The methyl group could be substituted with an ethyl or a difluoromethyl group to modulate basicity and polarity.

Replacing the Piperazine Ring:

In some instances, the entire piperazine ring can be replaced with a bioisostere. This is often done to address issues with metabolism, toxicity, or to explore novel chemical space. Common bioisosteres for the piperazine ring include:

Homopiperazine (1,4-diazepane): This seven-membered ring can sometimes provide a better vector for substituents to interact with the target. nih.gov

Aminopiperidines: These structures can mimic the basic nitrogen of the piperazine while offering a different conformational profile. nih.gov

Diazaspiroalkanes and Bridged Diamines: These more rigid structures can lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity. nih.gov

The table below shows some potential bioisosteric replacements for the this compound core and the potential impact on the molecule's properties.

| Original Fragment | Bioisosteric Replacement | Potential Advantage |

| Isopropyl Group | Cyclopropyl Group | Introduces rigidity and a different electronic profile. |

| Methyl Group | Ethyl Group | Increases lipophilicity and can probe for additional hydrophobic pockets. |

| Piperazine Ring | Homopiperazine | Alters the distance and angle between the nitrogen atoms. |

| Piperazine Ring | 2,5-Diazabicyclo[2.2.1]heptane | Provides a more rigid scaffold to reduce conformational flexibility. nih.gov |

The success of a bioisosteric replacement is highly dependent on the specific biological target and the role that the original functional group plays in molecular recognition. While some replacements can lead to improved properties, others can result in a complete loss of activity, demonstrating the critical importance of the original piperazine framework. nih.gov

Intermolecular Interactions and Supramolecular Chemistry of 1 Isopropyl 4 Methylpiperazine Derivatives

Characterization of Hydrogen Bonding Networks in Molecular Assemblies

Hydrogen bonds are among the most crucial interactions in determining the structure of molecular assemblies containing piperazine (B1678402) derivatives due to their strength and directionality. nih.gov The piperazine moiety contains hydrogen bond acceptors (the nitrogen atoms) and, when protonated, potent hydrogen bond donors (N-H groups).

In the solid state, piperazine derivatives frequently form extensive hydrogen-bonding networks. When piperazine derivatives are co-crystallized with acids, proton transfer often occurs from the acid to the nitrogen atoms of the piperazine ring, forming piperazinium cations. rsc.org These cations then engage in strong, charge-assisted hydrogen bonds with the corresponding anions, typically involving N-H···O interactions. rsc.orguky.edu These interactions are fundamental in creating stable, repeating structural motifs, often referred to as supramolecular synthons. rsc.org

Studies on various piperazinium salts have characterized the geometry of these hydrogen bonds. For instance, in salts formed with carboxylic acids, the N-H···O bonds are the primary interactions driving the assembly into one-dimensional chains or two-dimensional sheets. mdpi.comnih.gov The diversity in hydrogen bond geometries, with H···A (acceptor) distances ranging from 1.84 to 2.10 Å and D–H···A (donor-hydrogen-acceptor) angles from 146° to 174°, highlights the flexibility of the piperazine scaffold in accommodating different counter-ions. mdpi.com In addition to the primary N-H···O bonds, weaker C-H···O interactions often contribute to increasing the dimensionality and stability of the final supramolecular architecture. rsc.orgnih.gov In hydrated crystal structures, water molecules can act as bridges, forming O-H···O and N-H···O bonds that further stabilize the network. mdpi.comnih.govacs.org

The conformation of the piperazine ring, typically a chair form, influences the orientation of the substituents and the directionality of the hydrogen bonds. uky.edunih.gov The presence of substituents like the isopropyl and methyl groups in 1-isopropyl-4-methylpiperazine derivatives can introduce steric effects that modify the local hydrogen-bonding environment.

Table 1: Representative Hydrogen Bond Geometries in Piperazine Derivative Assemblies

| Donor (D)-H···Acceptor (A) | Compound Type | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|---|

| N-H···O | Piperazinediium p-toluenesulfonate | - | 1.84 - 2.10 | - | 146 - 174 | mdpi.com |

| N-H···O | 1-Ethylpiperazinium 3,5-dinitrobenzoate | 0.86 | 1.91 - 2.06 | 2.76 - 2.88 | 161 - 174 | nih.goviucr.org |

| N-H···O | 1-Methylpiperazinium 3,5-dinitrobenzoate | 0.86 | 1.88 - 1.95 | 2.73 - 2.80 | 171 - 174 | nih.goviucr.org |

| N-H···O | Bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate | - | - | 2.71 - 2.84 | 151 - 173 | mdpi.com |

Analysis of Other Non-Covalent Interactions (e.g., Van der Waals, Halogen Bonding)

Beyond hydrogen bonding, other non-covalent interactions play a significant role in the crystal packing and molecular recognition of this compound derivatives.

Halogen Bonding: The nitrogen atoms of the piperazine ring can act as effective halogen bond acceptors. nih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. Studies on cocrystals of piperazine derivatives with perfluorinated halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene) demonstrate the formation of strong N···I halogen bonds. nih.govrsc.org The terminal nitrogen atom of a piperazine moiety is often a better halogen bond acceptor site than other potential sites within the same molecule. nih.gov For example, in cocrystals with 1,4-diiodotetrafluorobenzene (B1199613), the N···I distances show significant shortening (up to 22.9%) compared to the sum of the van der Waals radii, indicating a strong interaction. nih.gov This interaction has been exploited to drive the self-assembly of specific supramolecular structures. rsc.org In some piperazinium salts, C-I···N halogen bonds have also been observed to link molecular layers into a three-dimensional network. nih.gov

Table 2: Halogen Bonding Interactions in Piperazine-Containing Cocrystals

| Interaction | Halogen Donor | Piperazine Derivative | Interaction Distance (Å) | Relative Shortening (%) | Reference |

|---|---|---|---|---|---|

| N···I | 1,4-diiodotetrafluorobenzene | N-(2-aminoethyl)piperazine derivative (BP) | - | 16.4 - 22.9 | nih.gov |

| N···I | 1,3,5-triiodotrifluorobenzene | N-(2-aminoethyl)piperazine derivative (AP) | - | - | nih.gov |

| C-I···N | 4-iodobenzoate | 1-methylpiperazinium | 3.073 | - | nih.gov |

Principles of Self-Assembly and Supramolecular Architectures Involving Piperazine Moieties

The predictable and directional nature of non-covalent interactions involving the piperazine moiety makes it a valuable component in supramolecular chemistry and crystal engineering. The principles of self-assembly govern how individual molecules of piperazine derivatives spontaneously organize into well-defined, ordered superstructures.

The formation of these architectures is driven by the cooperation and competition between various intermolecular forces. rsc.org Charge-assisted hydrogen bonds in piperazinium salts are powerful tools for creating robust ionic synthons, which can assemble into higher-order structures like chains, ribbons, or sheets. rsc.orguky.edu For example, crystallographic studies of salts formed between piperazine and various aromatic acids show the formation of complex one-, two-, and three-dimensional networks directed by N-H···O interactions. rsc.org

Halogen bonding has also been harnessed as a primary driving force for self-assembly. The interaction between piperazine cyclophanes and 1,4-diiodotetrafluorobenzene leads to the formation of well-defined tubular structures. rsc.org This demonstrates how specific, directional interactions can be used to program the formation of complex, non-covalent polymers.

The self-assembly process can also lead to the formation of discrete molecular assemblies. In the crystal packing of some methoxyphenyl piperazinium compounds, organic entities group into dimers through a combination of weak interactions and N-H···Cl, N-H···O, and O-H···Cl hydrogen bonds. jyu.fi Similarly, piperazine-based polyamines have been shown to self-assemble in the crystal lattice, stabilized by hydrogen bonds with water molecules, to form linear, rod-like structures. nih.govacs.org This ability to form ordered assemblies is critical for applications in materials science and drug delivery systems. nih.govacs.org

Applications of 1 Isopropyl 4 Methylpiperazine in Academic Chemical Research

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

While direct literature on the use of 1-isopropyl-4-methylpiperazine as a synthetic intermediate is limited, the utility of its constituent parts, N-methylpiperazine and N-isopropylpiperazine, is well-documented in the synthesis of complex, biologically active molecules. These analogs serve as crucial building blocks for a range of pharmaceuticals, highlighting the potential synthetic pathways where this compound could be employed.

The N-methylpiperazine moiety is integral to the structure of numerous high-profile drugs. atamanchemicals.com For instance, it is a key intermediate in the synthesis of the atypical antipsychotic drug Clozapine. nih.govneu.edu.tr In one of the established synthetic routes, the final step involves the reaction of a chloro imine derivative with N-methylpiperazine to yield the target molecule. nih.gov Similarly, N-methylpiperazine is incorporated in the synthesis of the antibiotic Rifampicin and the phosphodiesterase inhibitor Sildenafil. atamanchemicals.com

Another closely related compound, 1-amino-4-methylpiperazine (B1216902), serves as a vital intermediate. It is a precursor in the synthesis of the antibiotic Rifampicin and is also used to create various Schiff base derivatives by reacting with aromatic aldehydes. dergipark.org.trmdpi.com These reactions demonstrate the reactivity of the piperazine (B1678402) nitrogens and their utility in constructing larger molecular frameworks.

The table below summarizes the role of key piperazine intermediates in the synthesis of notable complex molecules.

| Intermediate | Complex Molecule | Therapeutic Class | Reference |

| N-Methylpiperazine | Clozapine | Atypical Antipsychotic | nih.govneu.edu.tr |

| N-Methylpiperazine | Rifampicin | Antibiotic | atamanchemicals.com |

| 1-Amino-4-methylpiperazine | Rifampicin | Antibiotic | dergipark.org.trmdpi.com |

| N-Methylpiperazine | Sildenafil | PDE5 Inhibitor | atamanchemicals.com |

| N-Methylpiperazine | Zopiclone | Hypnotic | neu.edu.tr |

| 1-Amino-4-methylpiperazine | Schiff Bases | Various | dergipark.org.tr |

This table showcases examples of complex molecules synthesized using close analogs of this compound.

Utility as Building Blocks in the Construction of Advanced Chemical Scaffolds

The piperazine core is a foundational scaffold in drug discovery, prized for its ability to confer aqueous solubility and provide geometrically defined vectors for attaching other pharmacophoric groups. nih.gov The substitution at the N1 and N4 positions allows for fine-tuning of a molecule's properties. The isopropyl group on 1-isopropylpiperazine (B163126), for example, provides distinct lipophilicity and steric bulk that can influence biological activity and reactivity.

A modular synthetic strategy has been developed to create a diverse library of heterocyclic scaffolds, including piperazines, 1,4-diazepanes, and 1,5-diazocanes. rsc.org This approach combines different cyclic sulfamidate and hydroxy sulfonamide building blocks to control ring size, substitution, and stereochemistry. Notably, building blocks derived from the amino acid valine, which feature an isopropyl substituent, have been successfully incorporated into this methodology to produce substituted piperazine and diazepane scaffolds. rsc.org This highlights how isopropyl-bearing units, analogous to the structure of this compound, can be used to generate novel and advanced chemical scaffolds for lead-oriented synthesis. The piperazine ring in these scaffolds is often not isolated but integrated into more complex, fused, or spirocyclic systems, expanding the accessible chemical space for drug discovery. rsc.org

Application as Research Probes in Chemical Biology Contexts

Chemical probes are indispensable small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. While there is no specific information in the reviewed literature detailing the use of this compound as a chemical probe, its close analog, 1-methylpiperazine (B117243), has been utilized in a related application.

Specifically, 1-methylpiperazine has been employed as a "mimic template" in the creation of molecularly imprinted microspheres (MIMs). atamanchemicals.com Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. By using 1-methylpiperazine as a template, researchers can generate polymers with cavities that are complementary in shape and chemical functionality, allowing for the selective binding of this molecule or structurally similar ones. These MIMs can then be used in various applications, including as recognition elements in chemical sensors or for selective extraction. This application demonstrates the potential for piperazine derivatives to be used in developing highly specific tools for chemical biology, even if the direct use of this compound as a probe has not been documented.

Development of Novel Materials for Separation Science (e.g., Molecularly Imprinted Polymers, Chromatographic Stationary Phases)

The development of advanced materials for separation science is critical for analytical chemistry and purification processes. Molecularly imprinted polymers (MIPs) and specialized chromatographic stationary phases are two key areas of this research. nih.govdtu.dk

Although no studies were found that specifically use this compound for these purposes, the closely related compound 1-methylpiperazine has been successfully applied in this field. Research has shown its use in preparing a novel, silica-based, strong anion-exchange stationary phase. The synthesis involved bonding 3-chloropropyltriethoxysilane to silica (B1680970) beads, followed by a reaction with 1-methylpiperazine. The resulting material functions as a stationary phase for high-performance liquid chromatography (HPLC), demonstrating the utility of the piperazine structure in creating functional materials for chemical separation.

Future Directions and Emerging Research Avenues for 1 Isopropyl 4 Methylpiperazine Studies

Integration of Advanced Experimental and Computational Methodologies

Future studies of 1-isopropyl-4-methylpiperazine will greatly benefit from a combined experimental and computational approach to elucidate its properties and reactivity. This dual strategy allows for the prediction of molecular behavior, which can then be tested and refined through targeted laboratory experiments, creating a powerful research feedback loop.

Advanced experimental techniques are crucial for accelerating discovery. High-throughput screening (HTS) has revolutionized organic synthesis by enabling the rapid testing of thousands of reaction conditions. numberanalytics.comnumberanalytics.com Applying HTS to this compound could efficiently map its reactivity with a vast array of substrates and catalysts, identifying optimal conditions for known transformations and potentially uncovering entirely new reactions. researchgate.net Furthermore, the coupling of HTS with continuous flow technology offers enhanced control over reaction parameters, improved safety, and scalability, making it ideal for detailed kinetic and mechanistic studies. rsc.org

On the computational front, Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. ijcce.ac.iracs.org For this compound, DFT calculations can be employed to model its conformational landscape, predict the transition states of potential reactions, and rationalize observed regioselectivity and stereoselectivity. researchgate.net Such in silico studies can predict the most likely sites for functionalization, for instance, by calculating the energies of intermediates in C-H activation pathways. beilstein-journals.orgacs.org This predictive power significantly reduces the experimental workload by focusing efforts on the most promising avenues.

The synergy of these approaches is particularly powerful. For example, computational models can predict the most active catalysts for a specific transformation of this compound, which can then be rapidly validated using HTS platforms. nih.gov Discrepancies between predicted and experimental outcomes can, in turn, lead to refinements of the computational models, enhancing their predictive accuracy for future investigations.

| Research Area | Advanced Experimental Methodology | Computational Methodology | Potential Insights for this compound |

| Reaction Discovery | High-Throughput Screening (HTS) numberanalytics.comnumberanalytics.com | Not directly applicable | Rapidly identify novel reactions and optimal conditions from large libraries of reactants and catalysts. |

| Mechanistic Studies | Continuous Flow Chemistry with in-line analytics rsc.org | Density Functional Theory (DFT) ijcce.ac.iracs.orgresearchgate.net | Elucidate reaction pathways, identify intermediates, and understand the influence of substituents on reactivity. |

| Catalyst Development | HTS Catalyst Screening Kits | Molecular Docking and DFT nih.gov | Discover and optimize catalysts for specific transformations, such as C-H functionalization. |

| Physicochemical Profiling | Automated pKa and solubility measurements | Quantum Mechanics (QM) calculations | Predict and validate key drug-like properties to guide medicinal chemistry applications. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the nitrogen atoms of the piperazine (B1678402) ring are its most obvious reactive sites, modern synthetic methods have opened the door to functionalizing the carbon skeleton, a historically challenging endeavor. mdpi.com Future research on this compound should focus on exploring these less-conventional reactivity patterns.

A key area for exploration is the direct C–H functionalization of the piperazine ring. mdpi.combeilstein-journals.org The presence of two different alkyl groups (isopropyl and methyl) on the nitrogen atoms creates an electronically and sterically biased environment. Research could investigate the regioselectivity of C-H activation reactions, such as photoredox-catalyzed alkylations or lithiation-trapping sequences, to determine whether functionalization occurs preferentially at a specific position on the ring. mdpi.com Understanding how the interplay of the N-substituents directs this reactivity is a fundamental question.

Another promising avenue is the use of this compound in multicomponent reactions (MCRs) . Isocyanide-based MCRs, for example, are powerful tools for rapidly building molecular complexity from simple starting materials. thieme-connect.com Investigating how this specific piperazine derivative behaves in Ugi or Passerini-type reactions could lead to the synthesis of novel, complex scaffolds with potential biological activity.

Furthermore, the development of rearrangement reactions involving the piperazine core could unlock novel molecular architectures. tandfonline.com While methods like the Stevens or Sommelet-Hauser rearrangements are known for other amines, their application to a system like this compound is largely unexplored. Such studies could reveal new ways to construct fused or expanded ring systems.

| Transformation Type | Description | Potential Application to this compound |

| Direct C–H Functionalization mdpi.combeilstein-journals.org | Activation and substitution of a C-H bond on the piperazine ring. | Selective introduction of new functional groups at the carbon skeleton, creating novel analogues. |

| Multicomponent Reactions (MCRs) thieme-connect.com | One-pot reactions combining three or more starting materials. | Rapid synthesis of complex molecules incorporating the this compound scaffold. |

| Rearrangement Reactions tandfonline.com | Skeletal reorganization of the molecule to form new structural isomers. | Access to novel heterocyclic systems and exploration of fundamental reaction mechanisms. |

| N-Dealkylation/Transalkylation | Selective removal or exchange of the N-isopropyl or N-methyl groups. | Creation of versatile intermediates for further derivatization. |

Contributions to Fundamental Organic Chemistry and Medicinal Chemistry Principles

The study of this compound can contribute significantly to our understanding of fundamental chemical principles and their application in drug discovery. The piperazine ring is a cornerstone of medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. researchgate.netnih.gov

In fundamental organic chemistry , detailed mechanistic studies on the reactions of this compound can provide valuable insights into structure-reactivity relationships. For instance, quantifying the electronic and steric effects of the isopropyl versus the methyl group on the reactivity of the adjacent ring carbons would be a valuable contribution to physical organic chemistry. beilstein-journals.org The compound serves as an excellent, non-symmetrical model system for studying the subtleties of reactivity in saturated heterocycles.

In medicinal chemistry , this compound can be used as a scaffold to build libraries of novel compounds for biological screening. nih.govresearchgate.net The piperazine moiety is present in drugs across a vast range of therapeutic areas, including anticancer, antidepressant, and antiviral agents. scispace.comnih.gov By using the advanced synthetic methods described above to create a diverse set of derivatives, researchers can explore new regions of chemical space. ingentaconnect.com For example, attaching pharmacophores to the carbon backbone of the piperazine ring, rather than the more traditional approach of modifying the nitrogen substituents, could lead to compounds with entirely new biological activities or improved selectivity for their targets. unimi.itresearchgate.netbohrium.com The specific conformational constraints imposed by the isopropyl group may also lead to derivatives with unique three-dimensional shapes that are complementary to biological targets.

Ultimately, the focused study of this compound, leveraging modern experimental and computational tools, will not only reveal the full potential of this specific molecule but also enrich the broader fields of chemical synthesis and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.